

FT-IR Spectrum Analysis of 3-Bromo-5-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-fluoroaniline

Cat. No.: B180217

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of **3-Bromo-5-fluoroaniline**. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its structural elucidation and purity assessment critical. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Data Presentation: Predicted FT-IR Vibrational Frequencies

While a definitive experimental spectrum for **3-Bromo-5-fluoroaniline** is not publicly available in spectral databases, a reliable prediction of its key vibrational frequencies can be made based on the analysis of similar halogenated anilines and established infrared spectroscopy correlation tables. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Expected Intensity	Functional Group
3400 - 3500	N-H Asymmetric Stretch	Medium	Primary Aromatic Amine
3300 - 3400	N-H Symmetric Stretch	Medium	Primary Aromatic Amine
3000 - 3100	Aromatic C-H Stretch	Medium to Weak	Aromatic Ring
1600 - 1650	N-H Bending (Scissoring)	Strong to Medium	Primary Aromatic Amine
1570 - 1600	C=C Aromatic Ring Stretch	Medium	Aromatic Ring
1450 - 1550	C=C Aromatic Ring Stretch	Medium	Aromatic Ring
1250 - 1340	C-N Stretch	Strong	Aromatic Amine
1100 - 1200	C-F Stretch	Strong	Aryl Fluoride
800 - 900	C-H Out-of-plane Bending	Strong	Substituted Benzene
550 - 650	C-Br Stretch	Strong to Medium	Aryl Bromide

Experimental Protocol: FT-IR Spectroscopy via KBr Pellet Method

The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of solid **3-Bromo-5-fluoroaniline** using the Potassium Bromide (KBr) pellet technique. This method is ideal for solid samples and ensures good spectral resolution.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or PerkinElmer Spectrum 3)^[1]^[2]

- Agate mortar and pestle
- Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)
- Analytical balance (4-place)
- **3-Bromo-5-fluoroaniline** sample (solid)
- Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.
- Spatula
- Sample holder for the spectrometer

Procedure:

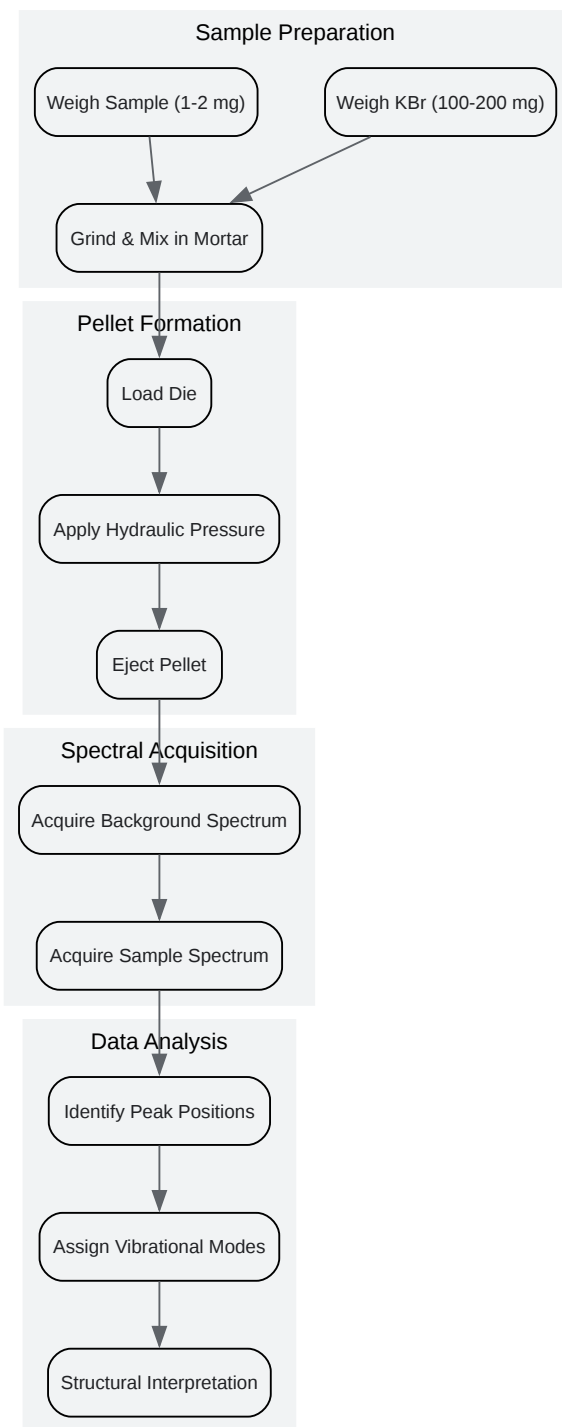
- Sample Preparation:
 - Weigh approximately 1-2 mg of the **3-Bromo-5-fluoroaniline** sample.
 - Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[3]
 - Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.
 - Add the **3-Bromo-5-fluoroaniline** sample to the mortar.
 - Gently but thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size.[4]
- Pellet Formation:
 - Carefully transfer a portion of the mixture into the pellet die.
 - Distribute the powder evenly to ensure a uniform pellet thickness.
 - Assemble the die and place it in the hydraulic press.

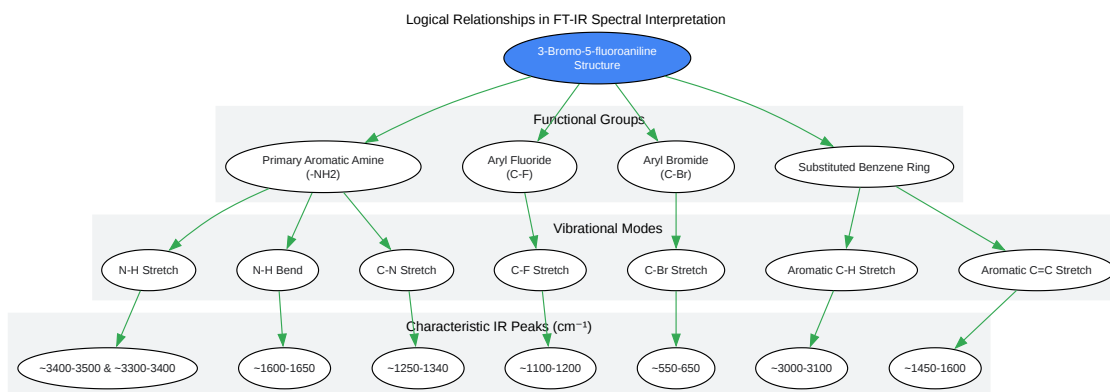
- Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die.^[5]
- Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.^[5]
- Slowly release the pressure and carefully disassemble the die.
- Gently remove the KBr pellet. A high-quality pellet will be transparent and free of cracks or cloudiness.
- Spectral Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - Set the resolution to 4 cm⁻¹ and accumulate at least 16 scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.
- Data Analysis:
 - Process the acquired spectrum to identify the positions of the absorption bands.
 - Compare the observed peak positions with the expected vibrational frequencies in the data table above and with established correlation charts to assign the functional groups present in **3-Bromo-5-fluoroaniline**.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the FT-IR analysis of **3-Bromo-5-fluoroaniline**.

FT-IR Analysis Workflow for 3-Bromo-5-fluoroaniline





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